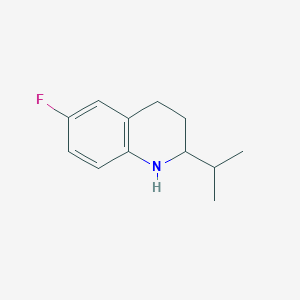
Methyl2-(oxolan-3-ylidene)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(oxolan-3-ylidene)acetate is a chemical compound that belongs to the class of oxolane derivatives. It is a colorless liquid with a fruity odor and is commonly used in various fields such as medical research, environmental research, and industrial research.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-(oxolan-3-ylidene)acetate can be synthesized through a series of chemical reactions. One common method involves the Horner–Wadsworth–Emmons reaction, where oxetan-3-one is reacted with methyl-2-(dimethoxyphosphoryl)acetate to obtain methyl (oxetan-3-ylidene)acetate with a 73% yield . This compound can also be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetate .
Industrial Production Methods
Industrial production methods for methyl 2-(oxolan-3-ylidene)acetate typically involve large-scale chemical synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
化学反応の分析
Types of Reactions
Methyl 2-(oxolan-3-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of methyl 2-(oxolan-3-ylidene)acetate can yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Methyl 2-(oxolan-3-ylidene)acetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
作用機序
The mechanism of action of methyl 2-(oxolan-3-ylidene)acetate involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for certain enzymes, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Methyl 2-(oxolan-3-ylidene)acetate can be compared with other similar compounds, such as:
- Methyl 2-(tetrahydrofuran-3-ylidene)acetate
- Methyl 2-(dihydro-3(2H)-furanylidene)acetate
- Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate
These compounds share similar structural features but differ in their chemical properties and reactivity. Methyl 2-(oxolan-3-ylidene)acetate is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties .
特性
分子式 |
C7H10O3 |
|---|---|
分子量 |
142.15 g/mol |
IUPAC名 |
methyl (2E)-2-(oxolan-3-ylidene)acetate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-6-2-3-10-5-6/h4H,2-3,5H2,1H3/b6-4+ |
InChIキー |
MWGFZEHLGGOCCA-GQCTYLIASA-N |
異性体SMILES |
COC(=O)/C=C/1\CCOC1 |
正規SMILES |
COC(=O)C=C1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Pyridin-3-yl)ethyl]guanidine](/img/structure/B13168540.png)

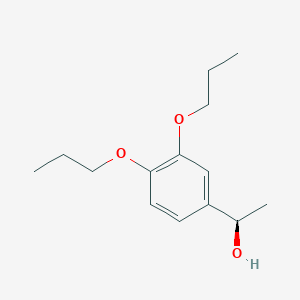
![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B13168566.png)

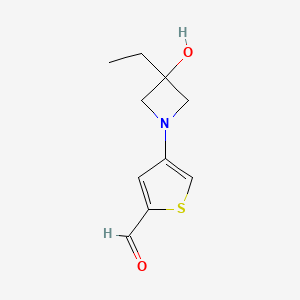
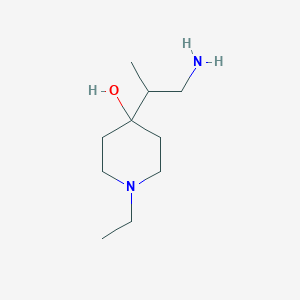
![6-(Cyclopentanesulfonyl)-6-azabicyclo[3.1.0]hexane](/img/structure/B13168592.png)

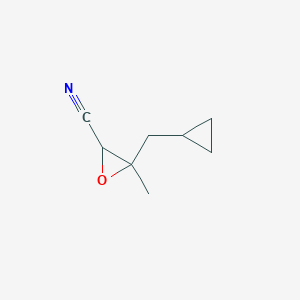

![{7-Methyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13168613.png)
![6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde](/img/structure/B13168618.png)
